[2-(2,3-Dimethylphenoxy)pyridin-4-yl]methanamine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a methanamine group and a dimethylphenoxy moiety. Its molecular formula is , and it has a molecular weight of 233.29 g/mol. This compound is significant in various fields of chemical research due to its potential applications in medicinal chemistry and material science.
[2-(2,3-Dimethylphenoxy)pyridin-4-yl]methanamine belongs to the class of organic compounds known as amines and phenols. It is also classified under heterocyclic compounds due to the presence of the pyridine ring.
The synthesis of [2-(2,3-Dimethylphenoxy)pyridin-4-yl]methanamine typically involves several key steps:
The molecular structure of [2-(2,3-Dimethylphenoxy)pyridin-4-yl]methanamine can be represented by its canonical SMILES notation: CC1=C(C=C(C=C1)OC2=NC=CC(=C2)CN)C. The structure features:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₂O |
| Molecular Weight | 233.29 g/mol |
| IUPAC Name | [2-(2,3-dimethylphenoxy)pyridin-4-yl]methanamine |
| InChI Key | YSFMVOWBXNBZLO-UHFFFAOYSA-N |
[2-(2,3-Dimethylphenoxy)pyridin-4-yl]methanamine can undergo several types of chemical reactions:
The mechanism of action for [2-(2,3-Dimethylphenoxy)pyridin-4-yl]methanamine involves its interaction with biological targets such as enzymes or receptors. This compound may modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects. Specific pathways can vary based on the application context but often involve binding interactions that alter physiological responses.
The physical properties of [2-(2,3-Dimethylphenoxy)pyridin-4-yl]methanamine include:
Key chemical properties include:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Melting Point | Not specified |
| pH | Not specified |
These properties are essential for understanding the compound's behavior in various chemical environments.
[2-(2,3-Dimethylphenoxy)pyridin-4-yl]methanamine has several scientific applications:
Research continues into its potential uses in drug development and other innovative applications within chemistry and biochemistry .
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: